molecular formula C22H23BrN4O2S B11218921 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218921
M. Wt: 487.4 g/mol
InChI Key: CEMHQPKHFBOQRE-UHFFFAOYSA-N
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Description

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenylpiperazine moiety, and a bromine atom, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.

    Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Thioether Formation: The thioether group can be introduced through nucleophilic substitution reactions using thiol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural features:

  • Bromine atom at the 6-position.
  • Quinazolinone core , which is known for various pharmacological properties.
  • Piperazine moiety , which contributes to its biological activity.

Molecular Formula

The molecular formula of the compound is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S.

Antibacterial Activity

Research has shown that compounds similar to 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one exhibit potent antibacterial properties. For instance, quinazolinone derivatives have been tested against various bacterial strains, including Proteus vulgaris and Bacillus subtilis, demonstrating significant zones of inhibition . This suggests that the compound may hold promise as a new antibacterial agent.

Anticancer Potential

Quinazolinone derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest . In particular, derivatives containing the quinazolinone structure have shown effectiveness against multiple cancer types, highlighting their potential in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone compounds has been documented in various studies. For example, certain derivatives have demonstrated significant anti-inflammatory activity in animal models, indicating their usefulness in treating inflammatory diseases . The presence of the piperazine ring may enhance this effect by modulating inflammatory pathways.

Case Study 1: Antibacterial Screening

In a study evaluating a series of quinazolinone derivatives, it was found that compounds structurally related to this compound exhibited promising antibacterial activity. The most active compounds showed inhibition zones comparable to standard antibiotics, suggesting their potential as novel antibacterial agents .

Case Study 2: Anticancer Activity

A comprehensive evaluation of quinazolinone derivatives revealed that several compounds led to significant reductions in cell viability across various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

Case Study 3: Anti-inflammatory Properties

In vivo studies demonstrated that specific quinazolinone derivatives significantly reduced inflammation in models of arthritis and other inflammatory conditions. These findings support the hypothesis that such compounds could serve as effective therapeutic agents for managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.

    Phenylpiperazine Derivatives: Compounds with similar phenylpiperazine moieties, such as 1-phenylpiperazine and 4-(2-pyridinyl)-1-piperazine.

Uniqueness

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a phenylpiperazine moiety, and a bromine atom. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

The compound 6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic derivative of quinazolinone, a class of compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H27BrN4O2SC_{24}H_{27}BrN_{4}O_{2}S, and its structure includes a bromine atom and a piperazine moiety, which are significant for its biological activity. The presence of the sulfanylidene group is also noteworthy, as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit various biological activities. The specific compound under discussion has shown promising results in several studies:

  • Antibacterial Activity :
    • In one study, derivatives similar to this compound demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
    • Comparative studies have shown that certain quinazolinone derivatives possess higher antibacterial potency than standard antibiotics like ciprofloxacin .
  • Anticancer Potential :
    • Quinazolinone derivatives have been investigated for their anticancer properties, with some studies reporting that they induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in animal models has been documented, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Compounds within this class have also been evaluated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that the piperazine moiety facilitates interactions with neurotransmitter receptors or other cellular targets, potentially enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activity of quinazolinone derivatives:

StudyFindings
Osarodion et al. (2023)Reported high antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae; compound outperformed standard antibiotics .
Research on Quinazolinone DerivativesDemonstrated anticancer effects in vitro by inducing apoptosis in various cancer cell lines .
Mechanistic StudiesInvestigated enzyme inhibition leading to disrupted bacterial cell wall synthesis, contributing to antibacterial effects .

Properties

Molecular Formula

C22H23BrN4O2S

Molecular Weight

487.4 g/mol

IUPAC Name

6-bromo-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H23BrN4O2S/c23-16-8-9-19-18(15-16)21(29)27(22(30)24-19)10-4-7-20(28)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,24,30)

InChI Key

CEMHQPKHFBOQRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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